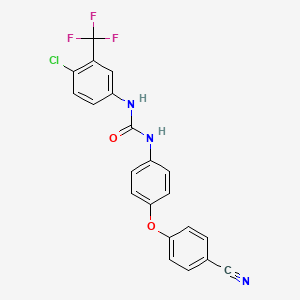

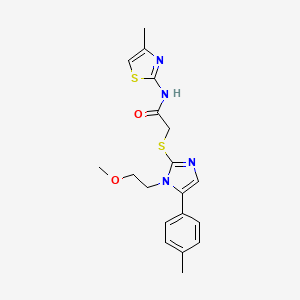

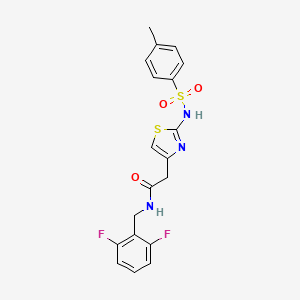

![molecular formula C22H17FO5S B2558156 2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl thiophene-2-carboxylate CAS No. 433309-90-1](/img/structure/B2558156.png)

2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups, including a thiophene ring, a carboxylate ester, a fluorophenyl group, and a prop-2-enoyl group attached to a 3,4-dimethoxyphenyl group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The thiophene ring and the fluorophenyl group would likely contribute to the compound’s aromaticity, while the carboxylate ester and the prop-2-enoyl group could potentially participate in various chemical reactions .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the thiophene ring, the fluorophenyl group, and the prop-2-enoyl group. The carboxylate ester could potentially undergo hydrolysis, transesterification, or other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase its lipophilicity, while the carboxylate ester could contribute to its solubility in certain solvents .Scientific Research Applications

Luminescent Materials

The synthesis of luminescent thiophene derivatives through rapid consecutive three-component coupling-Fiesselmann synthesis has been reported, leading to highly blue luminescent symmetrical terthiophenes and a quinquethiophene with excellent yield (Teiber & Müller, 2012). These compounds demonstrate significant potential in the development of luminescent materials for various applications, including organic electronics and display technologies.

Conductive Polymers

Research into the electronic properties of conjugated polythiophenes, incorporating 3-fluoro-4-hexylthiophene as a building block, has been conducted to tune the electronic properties of these polymers (Gohier, Frère, & Roncali, 2013). The findings indicate that the substitution of thiophene rings can significantly affect the oxidation potential and electropolymerization behavior, underscoring their utility in crafting conductive polymers with tailored electronic characteristics.

Organic Photovoltaics

A new polymer comprising bis(2-ethylhexylthieno[3,2-b]thiophenylbenzo[1,2-b:4,5-b′]dithiophene and 2-ethylhexyl 3-fluorothiophene-2-carboxylate has been designed for use in high-performance organic photovoltaic cells (Kim et al., 2014). This work highlights the critical role of thiophene derivatives in developing low bandgap semiconducting polymers for efficient solar energy conversion.

Molecular Structures

Studies on the crystal structure of thiophene derivatives, such as (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, provide insights into their potential applications in material science and pharmaceuticals, showcasing a wide spectrum of biological activities and uses in organic electronics (Nagaraju et al., 2018).

Fluorescent Probes

The development of fluorescent probes based on thiophene derivatives for studying hydrophobic domains, conformational changes, and dipolar relaxation processes in proteins has been explored, demonstrating the utility of these compounds in biological research (Prendergast et al., 1983).

Future Directions

properties

IUPAC Name |

[2-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FO5S/c1-26-19-9-6-14(12-20(19)27-2)5-8-17(24)16-13-15(23)7-10-18(16)28-22(25)21-4-3-11-29-21/h3-13H,1-2H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGLVFVYIXQYNF-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)F)OC(=O)C3=CC=CS3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

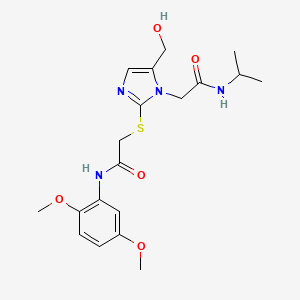

![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2558089.png)

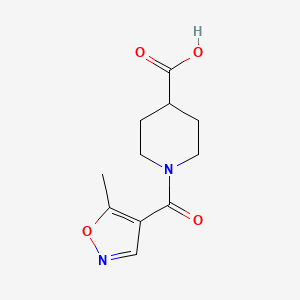

![[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol](/img/structure/B2558093.png)

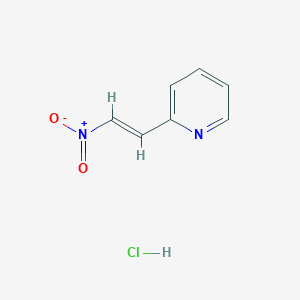

![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2558096.png)